An In-depth Technical Guide to the Chemical Synthesis and Purity of Inosine-13C
An In-depth Technical Guide to the Chemical Synthesis and Purity of Inosine-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and purity analysis of Inosine-13C, a crucial isotopically labeled compound for metabolic research and drug development. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.
Chemical Synthesis of Inosine-13C
The synthesis of Inosine-13C can be approached through several routes, primarily involving the introduction of a 13C label into the purine ring or the ribose sugar moiety. A common and effective method for introducing a 13C atom at the C8 position of the purine ring is through the cyclization of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide (AICA-riboside) using a 13C-labeled one-carbon source.
Synthesis via Cyclization of AICA-riboside with a 13C-Carbene Source
This method is based on the chemical synthesis of inosine from AICA-riboside, where a carbene source is used for the ring closure to form the purine structure.[1][2] To produce [8-13C]-Inosine, a 13C-labeled carbene source is required.
Reaction Scheme:
Caption: Synthesis of [8-13C]-Inosine from AICA-riboside.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve AICA-riboside in anhydrous methanol.
-
Addition of Base: Add sodium methoxide (NaOCH3) to the solution and stir until the AICA-riboside is fully dissolved.
-
Introduction of the 13C Source: Cool the reaction mixture in an ice bath. Slowly add [13C]chloroform (or another suitable 13C-labeled carbene precursor like carbon tetrachloride) to the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully quench it by adding water. Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Work-up: Remove the solvent under reduced pressure. The resulting residue contains the crude [8-13C]-Inosine.
Note: Yields for the non-labeled synthesis using carbon tetrachloride or hexachloroethane as the carbene source have been reported to be in the range of 48-51%.[1] Similar yields can be expected for the 13C-labeled synthesis, though optimization may be required.
Purification of Inosine-13C
Purification of the synthesized Inosine-13C is critical to remove unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. An ion-pair reversed-phase HPLC method is particularly effective for separating nucleosides like inosine.[3][4][5]
Ion-Pair Reversed-Phase HPLC Protocol
Experimental Protocol:
-
Sample Preparation: Dissolve the crude Inosine-13C residue in the initial mobile phase (Buffer A). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Supelcosil LC-18, 3 µm particle size) is suitable.[3]
-
Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP) as the ion-pairing agent, pH 5.0.[4]
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, and 25% acetonitrile, pH 7.0.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A for 10 minutes.
-
Apply a linear gradient to 75% Mobile Phase B over 15 minutes.
-
Hold at 75% Mobile Phase B for 10 minutes.
-
Apply a linear gradient to 100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 15 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate the column for 15 minutes before the next injection.[4]
-
-
Fraction Collection: Collect the fractions corresponding to the Inosine-13C peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified Inosine-13C.
Purity Analysis of Inosine-13C
The chemical and isotopic purity of the final product must be rigorously assessed. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical and Isotopic Purity by NMR Spectroscopy
13C NMR is essential for confirming the position of the 13C label and for determining the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified Inosine-13C in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.[6][7] The solution should be clear and free of particulate matter.
-
NMR Parameters (for a 400 MHz spectrometer):
-
Experiment: 1D 13C NMR with proton decoupling.
-
Pulse Program: zgdc30 (Bruker) or an equivalent pulse sequence that includes 1H decoupling during acquisition and NOE enhancement during the relaxation delay.[8]
-
Acquisition Time (AQ): 1.0 seconds.[8]
-
Relaxation Delay (D1): 2.0 seconds.[8]
-
Number of Scans (NS): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]
-
Pulse Width (P1): Calibrated for a 30° flip angle.
-
-
Data Analysis:
-
Chemical Purity: The 1H and 13C NMR spectra should show signals corresponding to the inosine structure, with minimal or no signals from impurities.
-
Isotopic Enrichment: The isotopic enrichment at a specific carbon position can be determined by comparing the integral of the 13C-enriched signal to the signals of natural abundance carbons in the molecule or to an internal standard. In the 1H NMR spectrum, the presence of 13C satellites flanking the main proton signal of the proton attached to the 13C-labeled carbon provides a clear indication of enrichment.
-
Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to quantify the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the Inosine-13C in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected m/z of the unlabeled and labeled inosine.
-
Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) by measuring the relative intensities of the peaks corresponding to the unlabeled inosine (M+0) and the 13C-labeled inosine (M+1, M+2, etc.).
-
Correct the raw intensities for the natural abundance of 13C and other isotopes to calculate the true isotopic enrichment.
-
Quantitative Data Summary
| Parameter | Method | Expected Value/Range | Reference/Comment |
| Synthesis Yield | Cyclization of AICA-riboside | 40-55% | Based on similar non-labeled syntheses.[1] |
| Chemical Purity | HPLC, NMR | >98% | Typical specification for commercially available standards. |
| Isotopic Enrichment | NMR, MS | >99 atom % 13C | Standard for high-quality isotopically labeled compounds. |
Experimental Workflow and Signaling Pathways
Inosine-13C is a valuable tracer for metabolic flux analysis, particularly for studying the pentose phosphate pathway (PPP) and glycolysis. When cells are supplied with [1',2',3',4',5'-13C5]-Inosine, the 13C-labeled ribose moiety enters cellular metabolism and can be traced through various pathways.
Metabolic Fate of [1',2',3',4',5'-13C5]-Inosine
The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond in inosine to release hypoxanthine and ribose-1-phosphate.[9][10] The 13C5-labeled ribose-1-phosphate can then enter the PPP, be converted to glycolytic intermediates, and eventually enter the Krebs cycle.
References
- 1. A new synthesis of inosine from 5-amino-1-beta-D-ribofuranosyl-4-imidazole-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
